molecular formula C15H10N2 B14755534 5H-Pyrido[3,2-a]carbazole CAS No. 239-05-4

5H-Pyrido[3,2-a]carbazole

Cat. No.: B14755534
CAS No.: 239-05-4
M. Wt: 218.25 g/mol
InChI Key: IPNVAQVRVBYVPA-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-a]carbazole is a polycyclic aromatic compound featuring a fused carbazole structure, which serves as a privileged scaffold in material science and pharmaceutical research . The carbazole core is recognized for its extensive π-conjugated system, which confers desirable charge-transport and electronic properties, making it highly valuable for developing advanced organic materials . Related pyrido-fused carbazole derivatives have demonstrated significant potential as blue emitters in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their strong absorption and emission properties . The rigid, planar structure of the fused carbazole system helps in achieving narrow emission bandwidths and high photoluminescence quantum yields, which are critical for efficient OLEDs with good color purity . In biomedical research, the carbazole nucleus is a key pharmacophore found in compounds with a wide spectrum of biological activities . Carbazole-based molecules have shown promising anti-tumor, anti-bacterial, anti-fungal, and anti-viral properties in preclinical studies . Some synthetic carbazole derivatives are investigated for their potential to interact with DNA and inhibit enzymes like topoisomerase-II, while others have been evaluated as inhibitors of disease-relevant kinases . The structural motif is also explored in the synthesis of novel fused heterocycles, such as pyrazino-fused carbazoles and carbolines, which are valuable for creating chemical libraries in drug discovery campaigns . This product, this compound, is offered as a high-purity building block to support innovation in these dynamic fields of study. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

239-05-4

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

5H-pyrido[3,2-a]carbazole

InChI

InChI=1S/C15H10N2/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-7,9H,8H2

InChI Key

IPNVAQVRVBYVPA-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3=CC=CC=C3N=C2C4=C1N=CC=C4

Origin of Product

United States

Natural Product Isolation and Characterization of Pyrido 3,2 a Carbazole Analogues

Occurrence of Pyrido[3,2-a]carbazole Moieties in Natural Alkaloids

The Rutaceae family, and specifically the genera Murraya, Clausena, Glycosmis, Micromelum, and Zanthoxylum, are prolific producers of carbazole (B46965) alkaloids. nih.gov These plants, often used in traditional medicine, have yielded a plethora of structurally diverse compounds. biodragon.cnnih.gov

From the genus Murraya, a rich source of these compounds, numerous carbazole alkaloids have been isolated, including murrayafoline A. biodragon.cnnih.govnih.govnih.gov While not a pyrido[3,2-a]carbazole itself, its basic carbazole structure is a common building block for more complex analogues. researchgate.net Similarly, the genus Clausena has afforded a variety of carbazole alkaloids, such as claulansine F, a pyrano[3,2-a]carbazole alkaloid that has demonstrated neuroprotective properties. nih.govnih.gov The investigation of Clausena anisum-olens has led to the isolation of new carbazole alkaloids with potential anti-HIV activity. nih.gov

The genus Glycosmis is also a notable source, with the isolation of a dimeric pyranocarbazole alkaloid known as bisisomahanine from the roots of Glycosmis stenocarpa. This compound features a bipyrano[3,2-a]carbazole structure. nih.gov Phytochemical studies of Micromelum species have revealed the presence of various carbazole alkaloids, including 3-methylcarbazole and 3-formylcarbazole, which are considered key biosynthetic precursors. nih.gov The genus Zanthoxylum is also known to produce a range of alkaloids, contributing to the chemical diversity of this class of compounds. nih.govnih.gov

GenusExample Compound(s)Structural Class
MurrayaMurrayafoline ACarbazole Alkaloid
ClausenaClaunlasine F, Claulansines L-RPyrano[3,2-a]carbazole, Carbazole Alkaloids
GlycosmisBisisomahanine, Glybomines A-CDimeric Pyranocarbazole, Carbazole Alkaloids
MicromelumMahanine, MicromelineCarbazole Alkaloid
Zanthoxylum-Carbazole Alkaloids

Beyond the plant kingdom, carbazole alkaloids and their analogues have been discovered in microorganisms and marine life. Marine sponges, in particular, have been a source of unique and bioactive alkaloids. nih.govmdpi.com For instance, pyridoacridine alkaloids, which share a similar fused heterocyclic system, have been isolated from the Micronesian sponge Oceanapia sp. nih.gov While the direct isolation of 5H-Pyrido[3,2-a]carbazole from these sources is not widely reported, the structural diversity of alkaloids found in marine organisms suggests they are a promising area for future discoveries. nih.govmdpi.comnih.gov Fungi associated with marine organisms are also a rich source of novel indole (B1671886) alkaloids, some of which possess complex fused ring systems. nih.gov

Structural Diversity of Naturally Occurring Pyrido[3,2-a]carbazoles and Related Frameworks

The structural diversity of naturally occurring carbazole alkaloids is vast. The core carbazole nucleus can be substituted with various functional groups, including methyl, formyl, and methoxy (B1213986) groups. nih.govnih.gov Furthermore, the carbazole framework can be fused with other rings to form more complex systems.

A significant class of related frameworks is the pyranocarbazoles , where a pyran ring is fused to the carbazole skeleton. An example is the pyrano[3,2-a]carbazole structure found in compounds like girinimbine (B1212953) and mahanimbicine, which have been synthesized from their putative biogenetic precursor, 2-hydroxy-6-methylcarbazole. researchgate.net Dimeric carbazole alkaloids, such as bisisomahanine, represent another level of structural complexity, where two monomeric carbazole units are linked together. nih.gov

The broader family of pyridocarbazoles includes several isomers depending on the fusion of the pyridine (B92270) and carbazole rings. While the [3,2-a] fusion is a key focus, other isomers like pyrido[4,3-c]carbazoles have also been synthesized and investigated for their biological activities. nih.gov The synthesis of various pyrido[3,2-a]carbazole derivatives has been explored, highlighting the chemical tractability and interest in this specific scaffold for potential applications. nih.gov

FrameworkKey FeaturesExample
Simple CarbazolesBasic tricyclic carbazole nucleus with various substituents.Murrayafoline A
PyranocarbazolesCarbazole skeleton fused with a pyran ring.Girinimbine, Claulansine F
Dimeric CarbazolesTwo carbazole units linked together.Bisisomahanine
PyridocarbazolesCarbazole skeleton fused with a pyridine ring.This compound (synthetic)

Biosynthetic Pathways of Pyrido[3,2-a]carbazole Alkaloids (Theoretical Frameworks)

While the complete biosynthetic pathway for many complex carbazole alkaloids, including the pyrido[3,2-a]carbazole framework, has not been fully elucidated, theoretical frameworks have been proposed based on the structures of isolated natural products.

For phytocarbazoles, it is widely postulated that the biosynthesis originates from the shikimate pathway . nih.gov The common precursor for the vast majority of these alkaloids is believed to be 3-methylcarbazole . nih.gov Subsequent in vivo modifications, such as oxidation of the methyl group to a formyl or carboxylate group, and the addition of prenyl or geranyl moieties, lead to the vast structural diversity observed in nature. nih.gov The formation of additional fused rings, such as the pyran ring in pyranocarbazoles, is thought to occur at later stages of the biosynthetic pathway. researchgate.net

In contrast, the biosynthesis of carbazole alkaloids in bacteria, such as those produced by Streptomyces, is understood to involve different precursors, primarily tryptophan and pyruvate. rsc.org

Advanced Synthetic Methodologies for 5h Pyrido 3,2 a Carbazole and Derivatives

Strategies for Constructing the Pyrido[3,2-a]carbazole Skeleton

The creation of the fused four-ring system of 5H-Pyrido[3,2-a]carbazole presents a unique synthetic challenge. Chemists have devised several elegant strategies to assemble this intricate architecture, primarily relying on the power of transition metal catalysis and well-established indole (B1671886) synthesis reactions.

Transition Metal-Catalyzed Coupling Reactions

Palladium catalysis has emerged as a cornerstone in the synthesis of complex heterocyclic systems, and the construction of the this compound skeleton is no exception. Various palladium-catalyzed reactions have been successfully employed to forge the critical carbon-carbon and carbon-nitrogen bonds required to build the fused ring system.

Palladium-catalyzed cyclization reactions offer a direct and efficient means to construct the carbazole (B46965) core. These methods often involve the intramolecular coupling of appropriately substituted precursors. A common strategy involves the palladium(II)-catalyzed oxidative cyclization of diarylamines. For instance, the treatment of N-arylcyclohexane enaminones with a palladium(0) catalyst can induce aromatization to the corresponding diarylamine, which is then subjected to a palladium(II)-catalyzed cyclization to furnish the carbazole framework. nih.govbyjus.com This approach has been utilized in the synthesis of various carbazole alkaloids. nih.govrsc.orgtu-dresden.de The choice of catalyst, oxidant, and reaction conditions is critical for achieving high yields and regioselectivity. nih.gov

A notable development in this area is the palladium-catalyzed tandem C-H functionalization and C-N bond formation. This strategy allows for the assembly of unsymmetrical carbazoles from readily available biaryl amide substrates, offering control over the substitution pattern of the final product. nih.govacs.org While broadly applicable to carbazole synthesis, the specific adaptation of these methods for the regioselective construction of the this compound isomer requires careful design of the starting materials.

A highly effective and specific method for the synthesis of the this compound core involves a sequence of Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.gov This approach has been successfully applied to prepare a series of pyrido[3,2-α]carbazole derivatives. nih.gov

The synthesis commences with the Knoevenagel condensation of various substituted indoles with ethyl 2-(3-bromopyridin-2-yl)acetate. This reaction creates the necessary precursor containing both the indole and the bromopyridine moieties linked by a carbon-carbon double bond. The subsequent intramolecular Heck-type reaction, catalyzed by a palladium complex, facilitates the cyclization to form the fused pyridine (B92270) ring, thus constructing the desired pyrido[3,2-a]carbazole skeleton. nih.gov This methodology has proven to be a novel and efficient synthetic route to the core scaffold of these target compounds. nih.gov

Starting Material 1 (Indole)Starting Material 2Product (Pyrido[3,2-a]carbazole derivative)Reference
Substituted Indoles (1a-1k)Ethyl 2-(3-bromopyridin-2-yl)acetatePyrido[3,2-α]carbazole intermediates (4a-4k) nih.gov

This two-step process offers a versatile platform for accessing a library of this compound derivatives with diverse substitution patterns, which is particularly valuable for structure-activity relationship studies in drug discovery.

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, represents a key strategy for constructing the carbazole nucleus. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide. In the context of this compound synthesis, this methodology can be envisioned for the crucial step of forming the bond between the pyridine and benzene (B151609) rings via the nitrogen atom of the pyrrole (B145914) ring.

While the general application of Buchwald-Hartwig amination in carbazole synthesis is well-documented, its specific use for the construction of the this compound isomer requires a precursor with appropriately positioned reactive sites. For instance, a suitably functionalized aminopyridine could be coupled with a dihalobenzene derivative in a tandem or sequential manner. The versatility of the Buchwald-Hartwig reaction allows for a broad range of functional groups to be tolerated, making it a valuable tool in the synthesis of complex molecules. nih.govresearchgate.net

A more convergent and atom-economical approach to carbazole synthesis is the palladium-catalyzed three-component cycloamination. rsc.org This method allows for the construction of the carbazole framework in a single transformation from readily available starting materials. A reported strategy involves a novel Suzuki reaction/C-H activation/amination sequence using bifunctional secondary hydroxylamines. rsc.org This process assembles the carbazole ring system by bringing together three components in a one-pot reaction.

The synthetic utility of this methodology has been demonstrated in the total synthesis of carbazole alkaloids like clausine V and glycoborine. rsc.org While not explicitly detailed for this compound, the principles of this three-component strategy could be adapted by carefully selecting the appropriate building blocks that would lead to the desired pyridocarbazole isomer.

Fischer Indole Synthesis and Related Annulation Reactions

The Fischer indole synthesis is a classic and widely used method for the construction of the indole ring system. byjus.comthermofisher.comwikipedia.orgorganic-chemistry.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org This fundamental reaction can be strategically employed in the synthesis of this compound, typically by constructing the indole ring onto a pre-existing pyridine precursor or by forming the pyridine ring onto a carbazole scaffold.

One can envision a synthetic route where a suitably substituted pyridinylhydrazine is reacted with a cyclohexanone (B45756) derivative, followed by aromatization to yield the this compound. Conversely, a tetrahydrocarbazole derivative could be subjected to reactions that build the fused pyridine ring. The Fischer indole synthesis and its variations offer a powerful tool for creating the carbazole portion of the target molecule, often with good control over the substitution pattern. researchgate.net

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a cornerstone in carbon-carbon bond formation, has been effectively utilized in the synthesis of pyridocarbazole derivatives. This approach typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by cyclization to construct the fused ring system.

A notable strategy involves the Knoevenagel condensation of various substituted carbazole-1-carbaldehydes with ethyl 2-(3-bromopyridin-2-yl)acetate. This initial condensation is followed by an intramolecular Heck-type reaction, which facilitates the cyclization to form the pyrido[3,2-a]carbazole core. This two-step, one-pot procedure offers a novel and efficient pathway to the target compounds. The versatility of this method allows for the introduction of various substituents on the carbazole moiety, leading to a diverse library of derivatives.

Starting MaterialsReaction ConditionsProductYield (%)
Substituted carbazole-1-carbaldehydes, ethyl 2-(3-bromopyridin-2-yl)acetate1. Knoevenagel condensation; 2. Intramolecular Heck-type reactionSubstituted this compound derivativesNot specified

Thermal Condensation Methods

Thermal condensation represents a classical yet effective approach for the synthesis of fused heterocyclic systems. In the context of pyridocarbazoles, thermal methods can drive cyclization reactions, often through the elimination of a small molecule like water or an alcohol.

One relevant approach involves the thermal cyclization of enamides. While not a direct synthesis of this compound, the thermal cyclization of N-propargyl enamines to form pyridine derivatives demonstrates the potential of heat-induced cyclization in constructing the pyridine ring of the target scaffold. researchgate.net This method is advantageous for its simplicity and atom economy, often proceeding without the need for a catalyst. researchgate.net Another related concept is hydro(solvo)thermal synthesis, where reactions are carried out in water or other solvents under high temperature and pressure, which can promote condensation and cyclization reactions. rsc.org

Four-Component Reaction Architectures

Four-component reactions (4CRs) are highly efficient processes that allow the formation of complex molecules from four different starting materials in a single synthetic operation. These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity.

For the synthesis of functionalized carbazoles, a one-pot, four-component procedure has been developed using ninhydrin (B49086) and phosphorane intermediates, which are generated in situ from triphenylphosphine, ammonium (B1175870) thiocyanate (B1210189) (or acetate), and dialkyl acetylenedicarboxylates. nih.gov While this specific example leads to densely functionalized pyrroles, the principle of multicomponent reactions can be extended to the synthesis of pyridocarbazoles. For instance, a domino Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcones, followed by dehydrogenation, provides a pathway to polyfunctionalized pyrrolo[3,4-c]carbazoles, demonstrating a multi-step, one-pot approach that could be adapted for this compound synthesis. nih.gov

ReactantsReaction TypeProduct
Ninhydrin, Triphenylphosphine, Ammonium Thiocyanate/Acetate, Dialkyl AcetylenedicarboxylatesOne-pot four-component reactionDensely functionalized pyrroles
3-(Indol-3-yl)maleimides, ChalconesDomino Diels-Alder/DehydrogenationPolyfunctionalized pyrrolo[3,4-c]carbazoles

Oxidative Photocyclization Protocols

Oxidative photocyclization is a powerful technique that utilizes light to induce intramolecular cyclization, typically of stilbene (B7821643) or enamide-type precursors, to form polycyclic aromatic systems. This method often proceeds under mild conditions and can provide access to complex structures that are difficult to obtain through thermal methods.

An example relevant to pyridocarbazole synthesis is the oxidative photocyclization of 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene to construct a 5-ethyl-11H-pyrido[3,4-a]carbazole derivative. researchgate.net This reaction demonstrates the feasibility of forming the crucial carbon-carbon bond between the indole and pyridine rings photochemically. Similarly, the photocyclization of enamides has been used to synthesize benzo[i]phenanthridines, which are structurally related to aza-steroids, highlighting the broad applicability of this methodology for creating fused nitrogen-containing heterocycles. rsc.org

Diazotization-Azidation-Nitrene Insertion Methodologies

Nitrene insertion reactions are a potent tool for the formation of carbon-nitrogen bonds and the construction of nitrogen-containing heterocycles. This methodology often involves the generation of a highly reactive nitrene intermediate, which can then undergo intramolecular C-H insertion to form a new ring.

In the context of carbazole synthesis, this can be achieved through the thermal decomposition of an azido-substituted precursor. For example, 4-azido-pyridocarbazolone has been shown to cyclize upon thermal decomposition to yield an isoxazolo-pyrido[3,2,1-jk]carbazolone. This demonstrates the principle of using an azide (B81097) group as a nitrene precursor for intramolecular cyclization. A more modern approach involves the use of sulfilimines as a safer alternative to potentially hazardous azides for generating nitrene intermediates under visible light irradiation or rhodium catalysis. nih.gov This method has been successfully applied to the synthesis of various carbazoles through intramolecular C-H amination. nih.gov

PrecursorReaction TypeIntermediateProduct
4-Azido-pyridocarbazoloneThermal DecompositionNitreneIsoxazolo-pyrido[3,2,1-jk]carbazolone
Ortho-substituted aryl sulfiliminesVisible light-induced or Rh-catalyzed C-H aminationNitreneUnprotected carbazoles

Microwave-Assisted Synthetic Routes to Pyrido[3,2-a]carbazoles

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.

An effective microwave-assisted synthesis of pyrido[2,3-a]carbazoles has been developed via a one-pot reaction of ethanolamine (B43304) and 1-chloro-2-formyl carbazoles, catalyzed by p-toluenesulfonic acid (p-TsOH). nih.gov This method provides a rapid and efficient entry to the pyridocarbazole core. Microwave heating has also been successfully applied to Knoevenagel condensations, a key step in some pyridocarbazole syntheses. For instance, the microwave-assisted Knoevenagel condensation of aldehydes with active methylene compounds can be performed under solvent-free conditions or in environmentally benign solvents like water, offering a green and efficient approach. researchgate.netoatext.com

ReactantsCatalyst/ConditionsReaction TimeProductYield (%)
Ethanolamine, 1-Chloro-2-formyl carbazolesp-TsOH, Microwave irradiationNot specifiedPyrido[2,3-a]carbazolesNot specified
Aromatic aldehydes, Thiazolidine-2,4-dioneWater, Microwave irradiationNot specifiedKnoevenagel adducts84-91
Aromatic aldehydes, CyanoacetamideNH4OAc, Solvent-free, Microwave irradiation30-60 secKnoevenagel adducts81-99

Flow Chemistry Applications in Pyrido[3,2-a]carbazole Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

While specific examples of the total synthesis of this compound in a continuous flow system are not yet widely reported, the application of this technology to the synthesis of related heterocyclic compounds demonstrates its immense potential. For instance, the continuous-flow synthesis of 1,2,3-triazoles using a copper-on-charcoal catalyst has been established, showcasing the use of heterogeneous catalysts in flow for efficient cycloaddition reactions. nih.gov Furthermore, multi-step flow synthesis has been employed for complex reactions involving hazardous intermediates, such as in situ generated diazonium salts, highlighting the safety benefits of this technology. allfordrugs.com These examples suggest that key steps in the synthesis of this compound, such as condensation, cyclization, and functional group manipulations, could be effectively translated to a continuous flow process, potentially leading to more efficient and scalable production methods.

Regioselectivity and Stereoselectivity in Pyrido[3,2-a]carbazole Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, as the fusion of the pyridine and carbazole moieties can theoretically result in multiple isomers. The control of regiochemistry is fundamentally determined by the chosen synthetic route and the nature of the starting materials.

One effective strategy involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.gov In this approach, the regiochemical outcome is predetermined by the structure of the reactants. For instance, the synthesis of the this compound core is achieved by reacting appropriately substituted indoles with ethyl 2-(3-bromopyridin-2-yl)acetate. nih.gov The fixed position of the bromine atom on the pyridine precursor directs the intramolecular C-C bond formation to the correct position on the indole ring, ensuring the exclusive formation of the [3,2-a] annulated product. nih.gov

Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for constructing carbazole skeletons with high regioselectivity. researchgate.netchim.it In these reactions, a directing group, often installed on the carbazole nitrogen, guides the metal catalyst to a specific C-H bond. chim.itrsc.org For example, a pyrimidinyl group on the nitrogen of a carbazole precursor can direct rhodium-catalyzed alkylation to the C1 and C8 positions. chim.it While these examples are on the carbazole core, the principles are directly applicable to the construction of pyridocarbazoles. By selecting the appropriate directing group and catalyst system, chemists can selectively activate a specific C-H bond on a pre-existing indole or pyridine ring for annulation, thereby controlling the regioselectivity of the cyclization to form the desired this compound isomer.

Other modern methods achieve regiocontrol based on the inherent reactivity and substitution patterns of the starting materials, obviating the need for directing groups. oregonstate.edu Metal-free syntheses, such as the formal [2+2+2] annulation of indoles, ketones, and nitroolefins catalyzed by ammonium iodide, demonstrate high regioselectivity and broad functional group tolerance. organic-chemistry.org Similarly, constructing carbazoles from 3-triflato-2-pyrones and alkynyl anilines can afford products with complete control of regiochemistry. oregonstate.edu

Stereoselectivity, in contrast, is generally not a primary concern in the synthesis of the aromatic this compound core itself, as it is a planar, achiral molecule. Stereochemical considerations become crucial only when synthesizing its hydrogenated derivatives, such as tetrahydropyrido[3,2-a]carbazoles, which possess stereocenters.

Functional Group Compatibility and Diversification Strategies

The ability to tolerate various functional groups during the core synthesis and to introduce new functionalities into the final structure is essential for developing derivatives with tailored properties, particularly for medicinal chemistry applications.

Modern synthetic methods for carbazoles often exhibit excellent functional group tolerance. For example, the construction of substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines is compatible with a wide array of substituents on the alkyne component, including phenyl, silyl, and alkyl groups. oregonstate.edu This allows for the incorporation of diverse chemical moieties into the final carbazole structure from the outset. Metal-free annulation strategies also show high compatibility with various functional groups on the indole and nitroolefin reactants. organic-chemistry.org

Late-stage functionalization, or diversification, of the pre-formed this compound skeleton is a highly efficient strategy for creating libraries of analogues. Transition metal-catalyzed C-H functionalization is a premier tool for this purpose, enabling the direct introduction of substituents onto the aromatic core. researchgate.netchim.it Various catalytic systems have been developed for the alkylation, arylation, acylation, and introduction of heteroatoms into carbazole frameworks, offering a direct route to structurally complex derivatives. researchgate.net

Specific examples of diversification on related polycyclic scaffolds highlight these strategies. On 5,12-dihydroindolo[3,2-a]carbazole, regioselective formylation and acetylation at the C2 and C9 positions have been achieved. researchgate.net These newly introduced aldehyde and ketone groups can then serve as handles for further modifications, such as Knoevenagel condensation with malononitrile (B47326) to yield dicyanovinyl derivatives. researchgate.net Another common diversification approach involves the introduction of side chains via nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyridocarbazole core. nih.gov This method allows for the attachment of various amine-containing side chains, which is a frequent strategy in the development of potential therapeutic agents. nih.gov

The synthesis of a series of this compound analogues with different substituents on the carbazole ring, undertaken to explore structure-activity relationships, inherently demonstrates both functional group compatibility during the synthesis and successful diversification of the core structure. nih.gov

Computational and Theoretical Investigations of 5h Pyrido 3,2 a Carbazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules like 5H-Pyrido[3,2-a]carbazole. By calculating the electron density, DFT methods can accurately predict a range of molecular properties. To begin these calculations, the structures of the ligands are typically optimized in the gas phase using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). nih.gov

A key aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap generally indicates a molecule that is more easily excitable and, therefore, more chemically reactive.

PropertyDescription
HOMO The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate an electron.
LUMO The lowest energy molecular orbital that is not occupied by electrons. It represents the ability to accept an electron.
Energy Gap The energy difference between the HOMO and LUMO. It is an indicator of the molecule's chemical reactivity and kinetic stability.

The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactive sites. In many carbazole (B46965) derivatives, the HOMO is often localized on the electron-rich carbazole ring system, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. This distribution dictates how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is another computational technique frequently employed alongside DFT to understand charge distribution and intramolecular interactions. For certain carbazole derivatives, NBO analyses have shown that interactions such as n → П* and П → П* are responsible for the stabilization of the molecule. researchgate.net These studies help in understanding the delocalization of electron density and the nature of the chemical bonds within the this compound framework.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein or a nucleic acid. This technique is instrumental in structure-based drug design. nih.gov

Molecular docking simulations have been successfully used to predict the binding modes of various carbazole and pyridocarbazole derivatives with different biological targets. For instance, in studies of 6H-pyrido[4,3-b]carbazole derivatives, molecular modeling was used to clarify how these molecules intercalate with DNA. nih.gov The modeling revealed that the orientation and overlap of the pyridocarbazole framework with the DNA base pairs are crucial for the stability of the complex. nih.gov For other carbazole derivatives, docking studies have identified key interactions with the active sites of enzymes, such as human topoisomerase II β. nih.gov These studies often reveal the importance of hydrogen bonds and other non-covalent interactions in determining the binding orientation.

Beyond predicting the binding pose, molecular docking can also provide an estimation of the binding affinity, often expressed as a binding energy. Lower binding energies typically indicate a more stable and favorable interaction between the ligand and the target. For a series of novel carbazole derivatives, docking studies have calculated binding energies to understand their potential as anticancer agents. nih.gov While specific binding energy values for this compound are not detailed in the provided search results, the methodology is well-established. For example, in a study on pyrazole (B372694) derivatives, docking studies revealed a good affinity to the active site of human topoisomerase II β. nih.gov

ParameterDescription
Binding Mode The orientation and conformation of a ligand within the binding site of a receptor.
Binding Energy A measure of the strength of the interaction between a ligand and its target. More negative values typically indicate stronger binding.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model can then be used to search large databases of chemical compounds in a process known as virtual screening to identify new potential drug candidates. dovepress.comrsc.org

For scaffolds related to this compound, such as pyrido[2,3-d]pyrimidines, pharmacophore mapping has been used to design novel derivatives that can stabilize the inactive confirmation of target proteins like human thymidylate synthase. nih.gov The process typically involves generating a pharmacophore model based on known active ligands or the structure of the target's binding site. dovepress.com This model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, serves as a 3D query for virtual screening. youtube.com This approach has been successfully applied to discover novel inhibitors for various targets, demonstrating the potential of using the this compound scaffold in similar virtual screening campaigns to identify new bioactive molecules. nih.gov

Conformational Analysis and Tautomeric Equilibria

The structural dynamics of this compound, a fused polycyclic aromatic heterocycle, are characterized by its conformational preferences and the potential for tautomeric equilibria. While specific experimental or extensive computational studies on the conformational landscape and tautomerism of the parent this compound are not extensively documented in publicly available literature, theoretical investigations of related nitrogen-containing heterocyclic systems provide a framework for understanding its potential behavior.

Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of such molecules. These studies can elucidate the most stable geometric structures by calculating the potential energy surface as a function of specific dihedral angles. For instance, in substituted derivatives of related heterocyclic systems, different rotational isomers (rotamers) can exist, with their relative stabilities determined by steric and electronic effects. While no specific data for this compound is available, a hypothetical computational analysis could yield data such as that presented in Table 1, illustrating the relative energies of different conformers of a substituted derivative.

Table 1: Hypothetical Relative Energies of Conformers for a Substituted this compound Derivative (Note: This data is illustrative and not based on experimental or published computational results for this compound.)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
A 00.0075.3
B 902.5024.7

Tautomeric Equilibria

Tautomerism is a significant phenomenon in heterocyclic chemistry, where isomers are interconverted through the migration of a proton. clockss.org For this compound, several potential tautomeric forms can be considered, primarily involving the proton on the carbazole nitrogen and the pyridine (B92270) nitrogen atom. The principal tautomeric equilibrium would be between the 5H-form and the 11H-form, as depicted below.

The relative stability of these tautomers can be assessed using computational chemistry. tsijournals.com Factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects play a crucial role in determining the predominant tautomeric form. mdpi.com In many nitrogen-containing heterocycles, the tautomer that maintains the aromaticity of the individual rings is often favored. Theoretical studies on related systems like pyridinethiones and pyrazole derivatives have demonstrated that the thione and N1-H forms, respectively, are often the most stable. ubc.caresearchgate.net

A computational investigation would typically calculate the relative energies of the different tautomers in the gas phase and in various solvents to understand the equilibrium. An illustrative example of the kind of data that would be generated from such a study is provided in Table 2.

Table 2: Hypothetical Calculated Relative Energies and Dipole Moments of this compound Tautomers (Note: This data is for illustrative purposes and does not represent published findings for this compound.)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (in Water, kcal/mol)Dipole Moment (Debye)
This compound 0.000.002.5
11H-Pyrido[3,2-a]carbazole 5.203.804.1

In this hypothetical scenario, the 5H-tautomer is predicted to be the more stable form, both in the gas phase and in a polar solvent like water. The higher stability of the 5H-form could be attributed to the preservation of the aromatic sextet in both the pyridine and the benzene (B151609) rings of the carbazole moiety. The influence of solvent polarity is also a critical factor, as polar solvents can stabilize more polar tautomers. mdpi.com

Further research, employing rigorous computational methods and experimental validation through techniques like NMR and IR spectroscopy, is necessary to definitively characterize the conformational and tautomeric landscape of this compound and its derivatives.

Spectroscopic Characterization and Photophysical Properties of 5h Pyrido 3,2 a Carbazole Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool to probe the electronic transitions within a molecule. For π-conjugated systems like 5H-pyrido[3,2-a]carbazole, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectra of carbazole (B46965) derivatives are typically characterized by intense absorption bands corresponding to π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The core carbazole structure itself exhibits characteristic absorption bands, and the fusion of a pyridine (B92270) ring, as in this compound, further influences these electronic transitions. The introduction of the nitrogen atom in the pyridine ring also allows for the possibility of n-π* transitions, which involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. However, these are often weaker in intensity compared to the π-π* transitions. The specific wavelengths and intensities of these absorption bands are sensitive to the molecular structure, including the mode of fusion of the heterocyclic rings and the presence of any substituent groups.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. In the context of UV-Vis absorption, a change in solvent polarity can lead to a shift in the absorption maxima (λmax).

For donor-acceptor (D-A) molecules, a red shift (bathochromic shift) in the absorption spectrum is often observed with increasing solvent polarity. nih.gov This is because more polar solvents can better stabilize the more polar excited state relative to the ground state, thus lowering the energy required for the electronic transition. While some carbazole-based systems show minimal solvent effects in their absorption spectra, others, particularly those designed to have significant intramolecular charge transfer (ICT) character, can exhibit pronounced solvatochromism. nih.govresearchgate.netnih.gov The extent of this shift provides valuable information about the change in dipole moment upon excitation. Studies on related carbazole derivatives have shown that the inclusion of electron-donating or electron-withdrawing groups can significantly influence the degree of solvatochromism. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state back to the ground state. It is a highly sensitive technique that can reveal information about the structure of the excited state, its lifetime, and its interaction with the surrounding environment.

Upon excitation, this compound and its derivatives can relax to the ground state by emitting a photon, a process known as fluorescence. The wavelength of the emitted light (emission maximum) is typically longer than the absorption maximum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Carbazole-based fluorophores are known for their often high fluorescence quantum yields. researchgate.netrsc.org For instance, some carbazole derivatives have been reported to have fluorescence quantum yields in solution ranging from 0.88 to 1.00. researchgate.net The fusion of a pyridine ring and the introduction of various substituents can modulate both the emission wavelength and the quantum yield. For example, carbazole- and fluorene-fused aza-BODIPY dyes have shown a significant increase in fluorescence quantum yield, reaching up to 66%. nih.gov The emission color can also be tuned; for example, by varying film thickness in certain carbazole-based systems, tunable emission from blue to cyan has been achieved. researchgate.net

Table 1: Photophysical Data for Selected Carbazole Derivatives

Compound Excitation Wavelength (nm) Emission Maximum (nm) Quantum Yield (ΦF) Solvent
Carbazole Derivative 1 310 458-493 0.95 DMSO
Carbazole Derivative 2 - 434-464 0.10-0.17 -
Carbazole Derivative 3 - 386-451 0.00-0.05 -

This table presents a selection of data for illustrative purposes. The specific properties of this compound may vary.

The emission spectra of this compound systems can also exhibit significant solvatochromism, often more pronounced than in the absorption spectra. nih.govnih.gov This is particularly true for molecules that possess a significant intramolecular charge transfer (ICT) character in the excited state. In such cases, the excited state is typically more polar than the ground state. As the polarity of the solvent increases, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission maximum.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter derived from these measurements. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states. The Lippert-Mataga plot, which correlates the Stokes shift with a solvent polarity function, can be used to estimate the change in dipole moment upon excitation. researchgate.net For some carbazole derivatives, large Stokes shifts have been observed, which can be advantageous in applications like fluorescence microscopy and optoelectronics to minimize self-absorption. rsc.orgnih.gov

Table 2: Stokes Shift for Selected Carbazole Derivatives in Different Solvents

Compound Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Pyranoindole Derivative 1 Acetonitrile - 500 12,680
Pyranoindole Derivative 2 Acetonitrile - - 15,931
Merocyanine Derivative - 367-580 412-668 1,200-8,000

This table presents a selection of data for illustrative purposes. The specific properties of this compound may vary.

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be influenced by various factors, including the molecular structure and the surrounding environment. The fluorescence decay profile describes the change in fluorescence intensity over time after a pulse of excitation light.

For many organic fluorophores, the decay is a mono-exponential process. However, in some cases, such as the presence of different conformers or excited state reactions, the decay can be multi-exponential. The analysis of fluorescence lifetimes and decay profiles provides deeper insights into the dynamics of the excited state, including the rates of radiative (fluorescence) and non-radiative decay processes. For carbazole derivatives, these measurements are crucial for understanding their performance in applications such as organic light-emitting diodes (OLEDs) and as fluorescent probes.

Phosphorescence Characteristics

The phosphorescence of carbazole derivatives is a subject of significant interest, particularly the phenomenon of persistent room-temperature phosphorescence (pRTP). Research has shown that the photoluminescence behavior of these materials can be complex, often involving multiple emissive regions. For instance, some halobenzonitrile–carbazole compounds exhibit three distinct emissive areas: a weak fluorescence from a singlet state (around 380–440 nm), a featureless phosphorescence from a charge transfer state between the carbazole and phenyl moieties (450–530 nm), and the pRTP emission. frontiersin.org

The efficiency and lifetime of phosphorescence in carbazole-based materials can be dramatically influenced by impurities. Studies have revealed that the presence of carbazole isomeric impurities, even at concentrations below 0.5 mol%, can induce ultralong organic phosphorescence. nih.gov Highly purified carbazole, in contrast, shows almost no room-temperature ultralong phosphorescence. nih.gov The introduction of a small amount of these isomers can recover the phosphorescence, suggesting they act as charge traps. nih.gov This highlights the critical role of material purity and composition in determining the phosphorescent properties.

Derivatives of carbazole are known for their high triplet energy, which is a key factor for efficient phosphorescence. nih.gov The luminescence can originate from a mixed locally excited state (³LE, nπ*) and a charge transfer state. frontiersin.orgresearchgate.net In frozen methyltetrahydrofuran (MeTHF) at 77 K, the phosphorescence spectra can be used to determine the triplet energy level in the absence of intermolecular interactions. researchgate.net For some carbazole derivatives, the phosphorescence quantum yields can be significant, reaching up to 22% with lifetimes extending to 0.22 seconds. frontiersin.org

It's important to note that the substitution pattern on the carbazole core significantly affects the pRTP properties by altering the electronic and geometric parameters of the molecule. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

For instance, in the ¹H NMR spectrum of a derivative, 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile, specific proton signals can be assigned to their respective positions on the pyrido[3,2-a]carbazole framework. nih.gov Key signals include a singlet at 8.833 ppm for the H₃ proton and a doublet of doublets at 8.285–8.258 ppm for the H₁₁ proton, among others. nih.gov The chemical shifts and coupling constants provide valuable information about the connectivity and spatial arrangement of the atoms.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to refine the assignment of chemical shifts. nih.gov These calculations can accurately reproduce experimental results, making them a valuable complement to multidimensional NMR experiments. nih.gov

The following table provides representative ¹H NMR data for a carbazole compound, which serves as the core of the this compound system.

Parameter ppm Hz
D(A)8.104
D(B)7.158
D(C)7.388
D(D)7.502
D(E)11.21
J(A,B)7.89
J(A,C)1.23
J(A,D)0.67
J(A,E)0.7
J(B,C)7.24
J(B,D)0.96
J(C,D)8.13
Table: Representative ¹H NMR data for carbazole in DMSO at 300 MHz. chemicalbook.com

Similarly, ¹³C NMR provides crucial information about the carbon skeleton. For example, in a series of polyfunctionalized carbazoles, the chemical shifts of the carbonyl carbons and aromatic carbons can be clearly identified, aiding in the confirmation of the molecular structure. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of newly synthesized compounds. beilstein-journals.org

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Electron impact mass spectrometry (EI-MS) is often used to study these fragmentation pathways. sapub.org The molecular ion peak (M⁺) is typically observed, and its decomposition can reveal characteristic fragment ions formed by the successive loss of functional groups and the breakdown of the heterocyclic rings. sapub.org For instance, in the mass spectral analysis of pyrimidine (B1678525) derivatives, which share structural similarities with the pyrido portion of the molecule, the pyrimidine ring often proves to be more stable than other attached heterocyclic rings during fragmentation. sapub.org

The following table shows an example of HRMS data for a carbazole derivative, confirming its calculated molecular formula.

Compound Calculated m/z Found m/z
C₃₅H₂₃ClNaN₂O₃577.1289 ([M+Na]⁺)577.1271
Table: High-Resolution Mass Spectrometry (ESI-TOF) data for a polyfunctionalized carbazole derivative. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

For example, the IR spectrum of 5H-pyrido[4,3-b]carbazole-5,11(6H)-dione, a related isomer, shows characteristic peaks at 3187 cm⁻¹ (N-H stretching), 1654 cm⁻¹ (C=O stretching), 1567 cm⁻¹ (C=C stretching), and various other bands corresponding to the aromatic framework. chemicalbook.com Similarly, polyfunctionalized carbazoles display strong absorption bands for carbonyl groups (e.g., 1835, 1723, 1653 cm⁻¹) and other characteristic vibrations. beilstein-journals.org The NIST WebBook provides a reference IR spectrum for the parent carbazole molecule, which can be a useful comparison point. nist.gov

The following table summarizes typical IR absorption frequencies for functional groups relevant to this compound systems.

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
N-HStretching3187
C=OStretching1654
C=C (aromatic)Stretching1567
C-NStretching1265
C-OStretching1013
C-H (aromatic)Bending810
Table: Characteristic IR absorption frequencies for a pyrido[4,3-b]carbazole derivative. chemicalbook.com

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in this compound systems.

The crystal structure of a compound reveals how molecules pack in the crystal lattice. For instance, the analysis of halobenzonitrile–carbazole compounds has shown that intermolecular interactions, such as C−H···N and C−Br···π hydrogen bonds, play a significant role in the crystal packing. frontiersin.org These interactions can influence the molecular conformation and, consequently, the photophysical properties of the material. frontiersin.org

The unit cell parameters (a, b, c, α, β, γ) and the space group are determined from the diffraction data. For example, the crystal data for 5,8-diiodo-2,3-diphenylquinoxaline, a related heterocyclic system, reveals a monoclinic crystal system with the space group P 2₁. nih.gov

The following table presents an example of crystal data obtained from X-ray diffraction analysis.

Parameter Value
FormulaC₂₀H₁₂I₂N₂
Molecular Weight534.12
Crystal SystemMonoclinic
Space GroupP 2₁
a (Å)10.1153(9)
b (Å)5.8725(5)
c (Å)14.9603(14)
β (°)98.489(4)
V (ų)878.94(14)
Z2
d (g cm⁻³)2.018
Table: Crystal data for 5,8-diiodo-2,3-diphenylquinoxaline. nih.gov

Biological Activities and Molecular Mechanisms of Pyrido 3,2 a Carbazole Derivatives Preclinical Studies

Antineoplastic and Cytotoxic Activities

Pyrido[3,2-a]carbazole derivatives have demonstrated notable antineoplastic and cytotoxic effects across a range of cancer cell lines in preclinical studies. These properties are attributed to their ability to interfere with fundamental cellular processes essential for the survival and proliferation of cancer cells.

Inhibition of DNA Topoisomerases (Topoisomerase I and II)

A primary mechanism through which pyrido[3,2-a]carbazole derivatives exert their anticancer effects is by targeting DNA topoisomerases. These enzymes are crucial for resolving topological challenges in DNA during replication, transcription, and recombination. By inhibiting their function, these compounds can induce catastrophic DNA damage in cancer cells.

Several series of pyrido[3,2-a]carbazole derivatives have been synthesized and evaluated for their antitumor activity, with some compounds exhibiting high potency against human cancer cell lines such as lung cancer (A549) and colon cancer (HT29). The cytotoxic activity of these compounds is often linked to their ability to inhibit topoisomerase II. The ellipticine (B1684216) scaffold, a well-known pyridocarbazole, is recognized as a topoisomerase II poison. Furthermore, various other carbazole (B46965) derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. For instance, some carbazole derivatives have been shown to act as non-intercalative topoisomerase II catalytic inhibitors.

Compound ClassTarget Enzyme(s)Observed Effect
Pyrido[3,2-a]carbazole derivativesTopoisomerase IIPotent antitumor activity against A549 and HT29 cells.
Ellipticine (Pyridocarbazole)Topoisomerase IIActs as a topoisomerase II poison.
Various Carbazole derivativesTopoisomerase I and IIInhibition of enzyme activity.

DNA Intercalation and Binding Interactions

The planar aromatic structure of the pyrido[3,2-a]carbazole core facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. This interaction can distort the DNA structure, interfering with the binding of DNA-processing enzymes and ultimately disrupting DNA replication and transcription.

Studies on closely related pyrido[2,3-a]carbazole derivatives have provided strong evidence for their interaction with calf thymus DNA (CT-DNA) via an intercalative binding mode. These studies have reported binding constant values in the range of 1.2-3.0×10^4 M-1, indicating a significant affinity for DNA. The binding of these compounds to DNA is a critical aspect of their cytotoxic mechanism.

Oxidative DNA Cleavage Mechanisms

In addition to intercalation, some pyrido[3,2-a]carbazole derivatives may possess the ability to induce DNA cleavage through oxidative mechanisms. This involves the generation of reactive oxygen species (ROS) that can damage the deoxyribose sugar or the nucleotide bases, leading to single-strand or double-strand breaks in the DNA.

Investigations into the in vitro DNA binding and cleavage properties of pyrido[2,3-a]carbazoles have been conducted. These studies provide insights into the potential for this class of compounds to induce DNA damage, which contributes to their cytotoxic effects against cancer cells.

Kinase Inhibition (e.g., JAK/STAT pathway, STAT3, CDK1, CK2)

Protein kinases are critical regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Pyrido[3,2-a]carbazole derivatives have been shown to inhibit the activity of several key kinases involved in cancer cell proliferation and survival.

JAK/STAT Pathway and STAT3: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a crucial role in tumor cell proliferation, survival, and invasion. Signal Transducer and Activator of Transcription 3 (STAT3) is a key component of this pathway and is often constitutively activated in many cancers. Carbazole derivatives have been identified as inhibitors of the JAK/STAT pathway, specifically targeting STAT3.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The inhibition of these kinases can lead to cell cycle arrest and apoptosis. Research has shown that pyrrolo[2,3-a]carbazole derivatives can act as inhibitors of Cyclin-Dependent Kinase 1 (CDK1).

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell growth and suppressing apoptosis. Ellipticine and its derivatives, which are pyridocarbazoles, have been identified as novel ATP-competitive inhibitors of CK2. This inhibition is associated with cell cycle arrest and apoptosis in human cancer cells.

Kinase TargetCompound ClassObserved Effect
JAK/STAT pathway (STAT3)Carbazole derivativesInhibition of signaling pathway.
CDK1Pyrrolo[2,3-a]carbazole derivativesInhibition of kinase activity.
CK2Pyridocarbazole (Ellipticine) derivativesATP-competitive inhibition, leading to cell cycle arrest and apoptosis.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyrido[3,2-a]carbazole derivatives have been shown to trigger apoptotic pathways in preclinical models.

The inhibition of protein kinase CK2 by pyridocarbazole derivatives has been directly linked to the induction of apoptosis. Furthermore, the inhibition of topoisomerases and the resulting DNA damage can also activate intrinsic apoptotic pathways. Studies on various carbazole derivatives have demonstrated their ability to induce apoptosis through mechanisms that involve the activation of caspases, which are key executioner proteins in the apoptotic cascade.

Antimicrobial Efficacy

Beyond their anticancer properties, pyrido[3,2-a]carbazole derivatives have also shown promise as antimicrobial agents. The carbazole scaffold is a common feature in a number of natural and synthetic compounds with antibacterial and antifungal activities.

Preclinical studies have demonstrated that various pyrido[2,3-a]carbazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. Additionally, certain carbazole derivatives have been found to possess antifungal properties. The antimicrobial mechanism of these compounds is an area of ongoing research but is thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Microbial TargetCompound ClassObserved Effect
Gram-positive bacteriaPyrido[2,3-a]carbazole derivativesSignificant antibacterial activity.
Gram-negative bacteriaPyrido[2,3-a]carbazole derivativesSignificant antibacterial activity.
FungiVarious carbazole derivativesAntifungal activity.

Antibacterial Spectrum and Mechanisms

Derivatives of the carbazole nucleus, including pyridocarbazoles, have demonstrated notable antibacterial properties. nih.gov Research into novel pyridazino[4, 5-b]carbazole derivatives, which are structurally related to pyrido[3,2-a]carbazoles, has shown their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netdoaj.org

Specifically, certain compounds exhibited pronounced antibacterial activities against Methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhi. researchgate.netdoaj.org Other derivatives showed moderate activity. researchgate.netdoaj.org Similarly, studies on novel pyrido[2,3-a]carbazoles, an isomeric form, found that several compounds showed significant activity against both Gram-positive and Gram-negative bacterial strains. nih.gov The introduction of moieties like imidazole (B134444) to the carbazole structure has been shown to enhance antibacterial efficacy against a panel of bacteria including S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, and B. proteus, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. nih.gov

The lipophilic nature of these compounds is thought to facilitate their passage across the biological membranes of microorganisms, thereby inhibiting their growth. nih.gov For instance, carbazole derivatives with chloro-substitutions have shown outstanding activity against E. coli, S. aureus, and P. aeruginosa. nih.gov

Antibacterial Activity of Carbazole Derivatives
Compound TypeBacterial StrainActivity LevelMIC (µg/mL)
Pyridazino[4, 5-b]carbazole Derivative (Compound 3)MRSA, S. typhiPronouncedN/A
Pyridazino[4, 5-b]carbazole Derivative (Compound 6)MRSA, S. typhiPronouncedN/A
Pyridazino[4, 5-b]carbazole Derivative (Compound 8)MRSA, S. typhiPronouncedN/A
Carbazole-imidazole Derivative (Compound 2)S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteusPotent1-8
Pyrido[2,3-a]carbazole DerivativesGram-positive & Gram-negative strainsSignificantN/A

Antifungal Properties

The antifungal potential of pyrido[3,2-a]carbazole-related structures has also been a subject of investigation. Studies on pyridazino[4,5-b]carbazole derivatives revealed strong antifungal activity against Candida albicans, with several tested compounds showing efficacy comparable to the positive control. researchgate.netdoaj.org

In contrast, a series of novel pyrido[2,3-a]carbazoles generally showed negative efficacy for antifungal activity, with the exception of two compounds that exhibited moderate activity. nih.gov The structure of the derivative plays a crucial role; for example, introducing a 1,2,4-triazole (B32235) moiety into the carbazole structure has been found to increase antifungal activity against C. albicans, with MIC values of 2–4 µg/mL. nih.gov Furthermore, bromo- and chloro-substitutions on certain carbazole derivatives were observed to improve their antifungal activity against C. albicans. nih.gov

Antifungal Activity of Carbazole Derivatives
Compound TypeFungal StrainActivity LevelMIC (µg/mL)
Pyridazino[4, 5-b]carbazole Derivative (Compound 2)Candida albicansStrongN/A
Pyridazino[4, 5-b]carbazole Derivative (Compound 3)Candida albicansStrongN/A
Pyridazino[4, 5-b]carbazole Derivative (Compound 5)Candida albicansStrongN/A
Carbazole-triazole Derivative (Compound 1)Candida albicansPotent2-4
Pyrido[2,3-a]carbazole Derivative (Compound 5f)N/AModerateN/A
Pyrido[2,3-a]carbazole Derivative (Compound 7f)N/AModerateN/A

Antimalarial Activity against Plasmodium Species

Carbazole derivatives have been identified as possessing antimalarial properties. connectjournals.com A series of carbazole-tethered pyrazolines and chromones were synthesized and screened for their in vitro antimalarial activity. connectjournals.com Some of these compounds showed comparable or even better antimalarial activities than the reference drug, quinine. connectjournals.com

While direct studies on 5H-Pyrido[3,2-a]carbazole are limited in this specific context, research on structurally similar pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has shown potent activity against Plasmodium species. nih.gov For example, certain acetamide (B32628) and imide derivatives demonstrated potent cell growth inhibition against four clones of Plasmodium falciparum with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/ml and were also highly active against Plasmodium berghei. nih.gov This suggests that fused heterocyclic systems related to the carbazole framework are promising scaffolds for antimalarial drug development.

Antioxidant Activity and Free Radical Scavenging

Many carbazole derivatives have been reported to possess antioxidant properties. researchgate.net The evaluation of pyrido[2,3-a]carbazole derivatives showed that the compounds had a weak to moderate capacity for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. nih.govnih.gov The DPPH radical scavenging assay is a common method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors. nih.gov

In another study, pyrrolo[3,2-c]carbazole derivatives were assessed using three different assays: DPPH radical scavenging, ABTS cation radical decolorization, and cupric reducing antioxidant capacity (CUPRAC). researchgate.net The results indicated that the ABTS assay was the most sensitive for determining the inhibition values for these compounds. researchgate.net Furthermore, a series of pyrano[3,2-a]carbazole alkaloids, synthesized as analogues of a natural product, exhibited stronger free radical scavenging activity than edaravone, a known antioxidant. nih.govresearchgate.net

Antioxidant Activity of Carbazole Derivatives
Compound TypeAssayResult
Pyrido[2,3-a]carbazole DerivativesDPPH ScavengingWeak to moderate capacity
Pyrrolo[3,2-c]carbazole DerivativesDPPH, ABTS, CUPRACABTS assay most sensitive
Pyrano[3,2-a]carbazole Alkaloid (Compound 7c)Free Radical ScavengingStronger than edaravone

Neuroprotective Potential

The neuroprotective effects of carbazole derivatives have been explored in the context of several neurological disorders, including ischemic stroke and Alzheimer's disease. mdpi.com

Ischemic stroke is a major cause of mortality characterized by the occlusion of arteries supplying blood to the brain. mdpi.com A series of pyrano[3,2-a]carbazole alkaloids have been designed and synthesized as potential agents against ischemic stroke. nih.govresearchgate.net In preclinical models, one particular derivative, compound 7c, was found to be highly active in inhibiting the programmed death of PC12 cells and primary cortical neurons subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia. nih.govresearchgate.net This compound also induced neuroprotection and decreased neurological deficit scores in animal models of ischemic reperfusion. nih.govresearchgate.net

Another aminopropyl carbazole derivative, P7C3-A20, has also been investigated for its neuroprotective effects in cerebral ischemia. nih.gov In vitro, P7C3-A20 protected primary neurons from OGD and oxygen-glucose deprivation/reperfusion (OGD/R) injury. nih.gov In vivo, administration of P7C3-A20 significantly reduced cerebral infarction in rats subjected to middle cerebral artery occlusion (MCAO). nih.gov The mechanism is believed to be linked to the elevation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) levels in the brain. nih.gov

β-Secretase (BACE-1) is a primary drug target for the treatment of Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that leads to the formation of amyloid-β (Aβ) plaques. nih.gov Novel, variously substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides have been synthesized and evaluated for their BACE-1 inhibitory activity. nih.govresearchgate.net

The most promising results were achieved with the introduction of a 3,4-dichloro substituent (IC50 = 2.5 μM) or a 4-OMe substituent (IC50 = 3.8 μM) in the amidic aromatic ring. nih.govresearchgate.net Docking studies were performed to better understand the structure-activity relationships of these new derivatives, and predictions suggested that these types of compounds have promising blood-brain barrier penetration properties. nih.gov

BACE-1 Inhibitory Activity of Carbazole Derivatives
CompoundSubstitution on Amidic Aromatic RingIC50 (μM)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamide derivative3,4-dichloro2.5
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamide derivative4-OMe3.8

Modulation of NMDA Receptors and Microtubule Stabilization

While the broader class of carbazole-containing compounds has been investigated for these effects, there is currently a lack of specific preclinical studies focusing on the direct modulation of NMDA receptors or microtubule-stabilizing properties of this compound derivatives. The unique structural arrangement of the [3,2-a] isomer warrants dedicated investigation to determine if it shares the neuroprotective potential observed in other carbazole analogues or possesses a distinct pharmacological profile. Future research is needed to elucidate any interaction between this compound compounds and these key neurological targets.

Anti-Inflammatory Effects

The carbazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. echemcom.com Inflammation is a complex biological response implicated in numerous diseases, and key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX), are common targets for anti-inflammatory drugs.

Some preclinical evaluations of synthetic carbazole derivatives have utilized the carrageenan-induced paw edema model in rats, a standard and widely used assay for screening acute anti-inflammatory activity. ijrpc.com This model allows researchers to measure the reduction in swelling (edema) after administration of a test compound. While literature indicates that pyrido[3,2-a]carbazole derivatives have been assessed using this model, specific quantitative data on their efficacy, such as the percentage of edema inhibition over time, are not detailed in readily available review literature. ijrpc.com The table below illustrates how such data is typically presented.

CompoundTime after Carrageenan (hours)% Inhibition of Edema (Illustrative)Reference Compound% Inhibition (Illustrative)
Pyrido[3,2-a]carbazole Derivative 13Data not availableIndomethacin~67%
Pyrido[3,2-a]carbazole Derivative 15Data not available~62%

Further primary research studies are required to fully characterize the anti-inflammatory potential and mechanisms of action for this specific class of pyridocarbazoles.

Antiviral and Anti-HIV Activities

The structural features of pyridocarbazoles, particularly their planar, aromatic ring system, make them promising candidates for antiviral drug discovery. This structure allows them to intercalate with viral DNA or RNA or to inhibit key viral enzymes. Different isomers of pyridocarbazole have shown significant anti-HIV activity in preclinical models. For instance, derivatives of pyrido[4,3-c]carbazole have demonstrated potent inhibition of HIV replication in lymphocyte cell cultures. nih.gov

However, a detailed review of the scientific literature reveals a gap in the investigation of the this compound scaffold for antiviral or specific anti-HIV properties. The specific arrangement of the nitrogen atom in the pyridine (B92270) ring and the fusion pattern of the rings can significantly influence the compound's binding affinity to viral targets. Therefore, the activity observed in other pyridocarbazole isomers cannot be directly extrapolated to the [3,2-a] series. Dedicated screening and mechanistic studies are needed to determine if this compound derivatives possess antiviral efficacy.

Other Enzyme Inhibition Profiles (e.g., 5-Lipoxygenase, Pancreatic Lipase)

Beyond their potential anti-inflammatory and antiviral effects, carbazole derivatives have been explored for their ability to inhibit a range of other enzymes involved in various pathologies. echemcom.com

5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma. While various natural and synthetic compounds are known to inhibit 5-LOX, there is no specific preclinical data available that details the inhibitory activity of this compound derivatives against this enzyme.

Pancreatic Lipase (B570770): As a key enzyme responsible for the digestion of dietary fats, pancreatic lipase is a validated target for the management of obesity. Inhibitors of this enzyme can reduce fat absorption from the gut. The broad class of carbazole compounds has been noted for exhibiting pancreatic lipase inhibition properties, but specific studies quantifying the inhibitory constants (e.g., IC₅₀ values) for this compound derivatives have not been reported in the available literature. echemcom.com

The table below summarizes the lack of available data for these enzyme targets.

Enzyme TargetCompound ClassInhibitory Activity (IC₅₀)Research Findings
5-LipoxygenaseThis compound DerivativesData not availableSpecific studies have not been reported.
Pancreatic LipaseThis compound DerivativesData not availableSpecific studies have not been reported.

Structure Activity Relationship Sar Studies of 5h Pyrido 3,2 a Carbazole and Analogues

Influence of Substituent Position and Electronic Properties on Biological Activity

Studies on various pyridocarbazole isomers have shown that DNA binding affinities can range from 104 to 106 M-1, largely dependent on the substituent's nature. nih.gov For instance, the introduction of electron-withdrawing groups can enhance the cytotoxicity of carbazole (B46965) derivatives. researchgate.net This effect is attributed to the alteration of the electron density of the aromatic system, which can impact the strength of intercalation with DNA base pairs. Conversely, the presence of electron-donating groups on the aromatic rings of some pyridine-4-carbohydrazide derivatives has been shown to generally reduce DNA-binding affinity. cmjpublishers.com

In a series of 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles, the presence of a hydroxyl group at position 4 and a chloro group at position 9 resulted in a compound with high antitumor activity against various cancer cell lines. nih.gov This highlights the synergistic effect of having both electron-donating (-OH) and electron-withdrawing (-Cl) groups at specific positions. The position of the pyridinic nitrogen, however, does not appear to significantly affect DNA binding affinity. nih.gov

The following table summarizes the influence of various substituents on the cytotoxic activity of selected pyridocarbazole analogues.

Compound IDSubstituent(s)Cell LineIC50 (µM)Reference
Compound 24VariesA5490.07 nih.gov
Compound 24VariesHT29< 0.1 nih.gov
Compound 3c5,6-dimethyl-9-hydroxy-1-(4'-amino-2'-methoxy)phenylA498~4x more active than ellipticine (B1684216) nih.gov
1MVariesVarious< 8 nih.gov
2EVariesVarious< 8 nih.gov
2PVariesVarious< 8 nih.gov

Role of Planarity, Size, and Shape in DNA Interaction and Cytotoxicity

The size and shape of the substituents also play a crucial role. In a study of 7H-pyrido[4,3-c]carbazole monomers and dimers, it was found that increasing the size of substituents on the aromatic ring leads to a progressive decrease in antitumor potency. nih.gov This is likely due to steric hindrance, which can impede the optimal positioning of the molecule within the DNA grooves for effective intercalation. While many of these substituted monomers could still intercalate into DNA, their in vivo activity was diminished, suggesting that factors beyond simple DNA binding are at play. nih.gov

Dimeric pyridocarbazole compounds, such as ditercalinium, which consists of two 7H-pyrido[4,3-c]carbazole rings, have demonstrated the ability to bis-intercalate into DNA, leading to high antitumor properties. nih.gov The geometry of this bis-intercalation is sensitive to substitution, with larger substituents disrupting the ability to effectively span across the DNA strands. nih.gov

Impact of Halogenation on Bioactivity and DNA Binding Affinity

The introduction of halogen atoms into the 5H-pyrido[3,2-a]carbazole scaffold is a common strategy to modulate its physicochemical properties and biological activity. Halogens, being electron-withdrawing, can influence the electronic distribution of the aromatic system and its ability to engage in intermolecular interactions.

A study on 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles demonstrated that a 9-chloro substituted derivative exhibited significant antitumor activity. nih.gov The presence of the chlorine atom, in combination with other substituents, contributed to the compound's potent cytotoxic effects. The structural influence of halogen atoms generally increases in the order of Cl < Br < I, which correlates with the increasing size of their σ-holes, enhancing their ability to form halogen bonds. nih.gov This can lead to more stable interactions with biological targets.

The position of the halogen is also critical. The strategic placement of a halogen can enhance binding affinity and selectivity for specific DNA sequences or other biological targets.

Effects of N-Substitution and Alkyl Chain Length on Pharmacological Profiles

Modification of the nitrogen atoms within the pyridocarbazole structure, particularly through N-substitution and alteration of alkyl chain lengths, has proven to be a fruitful avenue for optimizing pharmacological profiles. Quaternization of the pyridinic nitrogen has been identified as a key factor in enhancing DNA binding affinity. nih.gov

In various series of pyridocarbazole derivatives, the introduction of a side chain, often containing an amino group, at specific positions on the heterocyclic ring system has been explored. For instance, in a series of 1-substituted-6H-pyrido[4,3-b]carbazole derivatives, the nature of the substituent at the 1-position significantly impacted cytostatic effects. nih.gov

The length of an alkyl chain attached to the nitrogen atom can also have a profound effect on activity. In a study of pyridazinone derivatives, the potency of the compounds as inhibitors of thromboxane (B8750289) A2 biosynthesis was highly dependent on the length of the alkyl chain at the N-2 position of the pyridazine (B1198779) ring. nih.gov Similarly, for certain N-substituted indazole derivatives, the choice of the N-alkylating reagent and the position of substitution have been shown to be influenced by both steric and electronic effects. beilstein-journals.org Generally, electron-donating alkyl groups can enhance the rate of certain polymerization reactions through an inductive effect. rsc.org

Pharmacophore Identification for Specific Biological Targets

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a crucial step in rational drug design. For this compound and its analogues, the primary biological target is often DNA, and a key pharmacophoric feature is the planar aromatic system that enables intercalation.

However, as these compounds can also inhibit enzymes like topoisomerases, more specific pharmacophore models have been proposed. For topoisomerase I inhibitors like camptothecin (B557342) and its derivatives, a ligand-based pharmacophore model was developed which can be used to identify novel inhibitory molecules. researchgate.net These models often include features such as hydrogen bond donors and acceptors, and aromatic rings, all of which are present in the pyridocarbazole scaffold.

For inhibitors of Janus kinase 2 (JAK2), a three-dimensional quantitative structure-activity relationship (QSAR) study of 5H-pyrido[4,3-b]indol-4-carboxamide inhibitors has provided insights into the key structural requirements for activity. researchgate.net Similarly, for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives acting as EGFR inhibitors, the essential pharmacophoric features have been identified, guiding the synthesis of more potent compounds. nih.gov These studies, while not directly on this compound, provide a valuable framework for understanding the pharmacophoric requirements for targeting specific enzymes with related heterocyclic systems. The core pharmacophore for DNA intercalation generally consists of the planar polycyclic aromatic ring system. For enzyme inhibition, specific substitutions that can interact with amino acid residues in the active site become critical components of the pharmacophore.

Emerging Applications of 5h Pyrido 3,2 a Carbazole in Materials Science and Chemical Biology

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the carbazole (B46965) core, combined with the ability to modify the pyridocarbazole structure, makes these compounds promising candidates for fluorescent probes. Their applications in bioimaging are expanding, with a focus on developing probes for specific cellular components and for real-time monitoring of biological processes within living cells.

Organelle-Specific Imaging (e.g., Mitochondria)

Mitochondria are vital organelles involved in cellular metabolism, signaling, and apoptosis. nih.gov Consequently, the development of fluorescent probes that can specifically target and image mitochondria is of great interest for studying cellular health and disease. nih.gov Carbazole-based compounds have been successfully designed as mitochondria-targeting fluorescent probes. nih.gov For instance, certain carbazole derivatives have been shown to accumulate in the mitochondria of living cells, such as HepG2 cells. nih.gov This targeting is often achieved by incorporating positively charged moieties into the molecular structure, which facilitates accumulation within the negatively charged mitochondrial matrix. rsc.org The ability of these probes to specifically light up mitochondria allows for the detailed study of mitochondrial dynamics and their role in cellular processes like autophagy. nih.govnih.gov

One study reported crescent-shaped carbazole derivatives that are distributed mainly in the mitochondrion of living HepG2 cells. nih.gov Another research effort developed a carbazole-based fluorescent probe named HL-1, which was designed to target mitochondria and could be used to detect changes in viscosity and cyanide levels within these organelles in cells and even in zebrafish. nih.gov The probe's ability to monitor changes in mitochondrial membrane potential during apoptosis further highlights the potential of pyridocarbazole-based structures in studying organelle function. nih.gov

Live Cell Staining and Bioprobing

The ability to stain living cells without causing toxicity is a crucial requirement for biological imaging. Pyrido[3,2-a]carbazole derivatives are being explored for this purpose due to their potential for high biocompatibility and bright fluorescence. These probes can be used to visualize cellular structures and to monitor dynamic processes in real-time.

For example, certain crescent-shaped carbazole derivatives have been successfully used for live cell imaging, where they primarily accumulate in the mitochondria. nih.gov The fluorescence of these probes within the cellular environment can provide valuable information about the local microenvironment. Furthermore, the development of "light-up" fluorescent probes, which exhibit enhanced fluorescence upon binding to a specific target, is a particularly promising area. Carbazole derivatives have been designed as light-up probes for G-quadruplex DNA, and their ability to fluoresce within the nucleus and mitochondria of living cells suggests their potential for probing specific subcellular structures. nih.gov The development of such probes opens up new avenues for understanding complex biological systems.

Organic Electronic Materials

The electron-rich nature of the carbazole moiety makes 5H-pyrido[3,2-a]carbazole and its derivatives excellent candidates for use in organic electronic devices. magtech.com.cn Their good charge carrier injection and transport characteristics, coupled with high thermal stability, are key properties for applications in organic light-emitting diodes (OLEDs), photoconductive materials, and other optoelectronic devices. researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in the fabrication of highly efficient OLEDs, particularly for blue light emission. magtech.com.cn They can function as fluorescent emitters, host materials for phosphorescent emitters, or as components of thermally activated delayed fluorescence (TADF) systems. magtech.com.cnnih.gov The rigid structure of pyridocarbazole units can help in achieving balanced carrier recombination and restricting intramolecular relaxation, leading to high luminous efficiency and narrow emission spectra. rsc.org

Table 1: Performance of OLEDs Incorporating Pyrido[3,2-a]carbazole Derivatives and Similar Structures

Emitter/Host Material System OLED Color Max. External Quantum Efficiency (EQE) (%) Current Efficiency (cd/A) Power Efficiency (lm/W)
Ir(III) complexes with pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit Green 24.5 - -
Ir(III) complexes with pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit Cyan 23.8 - -
Pyrimidine-5-carbonitrile and carbazole derivatives (non-doped) Sky-Blue 12.8 - -
2,6-CzPy based (solution-processed) Sky-Blue - 27.4 11.1
CN-2,6-CzPy based (solution-processed) Sky-Blue - 14.0 5.6
2,6-CzPy host with green TADF emitter Green 3.0 10.6 -

Data sourced from multiple studies for comparative purposes. rsc.orgresearchgate.net

Photoconductive and Photorefractive Materials

The ability of carbazole derivatives to transport charge carriers, particularly holes, makes them suitable for use in photoconductive and photorefractive materials. These materials are essential components in devices like laser printers, photocopiers, and holographic data storage systems.

Derivatives of carbazole have demonstrated hole mobility in the range of 10⁻⁴ cm² V⁻¹ s⁻¹, a critical parameter for efficient charge transport in photoconductive applications. nih.gov Some carbazole-based compounds exhibit bipolar charge transport, meaning they can transport both holes and electrons, which is advantageous for certain device architectures. mdpi.com The development of new carbazole derivatives with optimized charge transport properties continues to be an active area of research.

Donor–π–Acceptor (D-π-A) Chromophores for Optoelectronic Devices

The donor-π-acceptor (D-π-A) molecular design is a powerful strategy for creating organic chromophores with tailored optoelectronic properties. In this architecture, an electron-donating unit (D) and an electron-accepting unit (A) are connected through a π-conjugated bridge. The carbazole moiety, being electron-rich, is an excellent choice for the donor component in D-π-A systems. nih.govresearchgate.net

By carefully selecting the acceptor and the π-bridge, the intramolecular charge transfer (ICT) characteristics of the molecule can be fine-tuned, leading to control over absorption and emission wavelengths. researchgate.net This approach has been used to develop highly fluorescent molecules with large Stokes shifts. researchgate.net For example, a series of fluorescent pyrido[2,3-a]carbazole derivatives synthesized through a one-step, four-component reaction exhibited quantum yields (φfl) ranging from 0.27 to 0.65. researchgate.net These D-π-A chromophores based on pyridocarbazoles hold significant promise for a variety of optoelectronic applications, including nonlinear optics and sensitizers in dye-sensitized solar cells. researchgate.net

Table 2: Photophysical Properties of Donor-π-Acceptor Pyrido[2,3-a]carbazole Derivatives

Compound Type Quantum Yield (φfl) Fluorescence Lifetime (ns) Key Feature
Pyrido[2,3-a]carbazole derivatives 0.27 - 0.65 7 - 9 Highly fluorescent molecules

Data from a study on a series of newly synthesized fluorescent pyrido[2,3-a]carbazole derivatives. researchgate.net

Chemosensor Development (General Carbazole Relevance)

The development of chemosensors, molecules that signal the presence of specific analytes through a detectable change, is a burgeoning field with significant implications for environmental monitoring, medical diagnostics, and industrial process control. nih.gov Carbazole and its derivatives have garnered considerable attention as fluorescent chemosensors due to their inherent photophysical properties. nih.govresearchgate.net These properties include high fluorescence quantum yields, excellent thermal and chemical stability, and the ease with which their electronic structure can be modified. mdpi.comresearchgate.net

The carbazole nucleus acts as an excellent fluorophore, and its emission properties can be modulated by the presence of various analytes. nih.gov The nitrogen atom of the carbazole can act as a recognition site, or the carbazole ring can be functionalized with specific binding units for target ions or molecules. researchgate.net The fusion of a pyridine (B92270) ring in the this compound structure provides an additional nitrogen atom that can serve as a binding site for metal cations, potentially enhancing selectivity and sensitivity.

The primary mechanism of sensing often involves photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). researchgate.netresearchgate.net In a typical PET sensor, the fluorescence of the carbazole fluorophore is quenched in its native state. Upon binding of an analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. Conversely, in an ICT-based sensor, the interaction with an analyte can alter the electronic distribution within the molecule, causing a detectable shift in the emission wavelength.

Carbazole-based chemosensors have been successfully developed for the detection of a wide range of metal ions, including heavy and transition metals which are environmentally and biologically significant. For instance, various carbazole derivatives have demonstrated high selectivity and sensitivity for ions such as Cu²⁺, Fe³⁺, Hg²⁺, and Sn²⁺. nih.govrsc.org A diarylethene derivative containing a carbazole moiety has been shown to act as a dual-channel fluorescent sensor for Sn²⁺ and Cu²⁺ with low detection limits. rsc.org Furthermore, a phenylalanine-embedded carbazole derivative has been developed as a "turn-off" fluorescent chemosensor for Co²⁺, Ni²⁺, and Cu²⁺ ions. nih.gov

The potential of this compound as a chemosensor can be inferred from these examples. The carbazole core provides the necessary photophysical platform, while the fused pyridine ring could be exploited for selective metal ion binding. Functionalization of the carbazole nitrogen or other positions on the aromatic rings with specific recognition moieties could lead to highly selective and sensitive chemosensors for a variety of analytes.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Target Analyte
Carbazole-Diarylethene340415 (turn-on for Sn²⁺)-Sn²⁺, Cu²⁺
Phenylalanine-Carbazole330350-450 (turn-off)-Co²⁺, Ni²⁺, Cu²⁺
Poly(9-methyl-9H-carbazol-3-amine)---Acids, Amines

This table is generated based on data from multiple sources and is for illustrative purposes. nih.govnih.govrsc.org

Catalytic Applications (Hypothetical/Ligand Design)

The design of novel ligands is central to the advancement of homogeneous catalysis. The electronic and steric properties of a ligand play a crucial role in determining the activity, selectivity, and stability of the resulting metal catalyst. Carbazole-based ligands have emerged as a versatile class of ligands in coordination chemistry and catalysis. acs.org Their rigid framework, electron-rich nature, and the ability to be functionalized at multiple positions make them attractive scaffolds for creating tailored ligand environments around a metal center. nih.gov

While direct catalytic applications of this compound have not been extensively reported, its structure suggests significant potential for ligand design. The nitrogen atom of the pyridine ring, in conjunction with the carbazole nitrogen or other strategically placed donor atoms, could form a pincer-type ligand. Pincer ligands are known for their ability to confer high stability to metal complexes and to enable unique reactivity. acs.org A carbazole-based LNL-pincer ligand (where L represents a donor arm) can create a well-defined coordination sphere around a metal, influencing its catalytic behavior. acs.org

Hypothetically, this compound could be derivatized to create bidentate or tridentate ligands for a variety of catalytic transformations. For example, the introduction of phosphine, amine, or N-heterocyclic carbene (NHC) donor groups at appropriate positions on the pyridocarbazole framework could yield ligands suitable for cross-coupling reactions, hydrogenation, or oxidation catalysis. dergipark.org.tr The electronic properties of the catalyst could be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the carbazole or pyridine rings.

The catalytic activity of complexes bearing carbazole-derived ligands has been demonstrated in several studies. For instance, copper, cobalt, and nickel complexes of carbazole-derived imine compounds have shown good to moderate catalytic activity in oxidation reactions. arabjchem.org Furthermore, carbazole-based bis-imidazole ligands have been used to synthesize polyoxometalate complexes that exhibit efficient catalytic activity for the selective oxidation of thioethers. nih.govrsc.org These examples underscore the potential of carbazole-containing ligands in catalysis and provide a strong rationale for the exploration of this compound as a ligand scaffold.

Table 2: Examples of Carbazole-Based Ligands and Their Catalytic Applications

Ligand TypeMetal ComplexCatalytic Application
Carbazole-Schiff BaseMn(II), Co(II), Ni(II)Alkene Oxidation
Carbazole-Bis-imidazoleNi(II), Cu(II)Selective Oxidation of Thioethers
Carbazole-Pincer (LNL)LanthanidesOrganometallic Chemistry and Catalysis

This table is generated based on data from multiple sources and is for illustrative purposes. acs.orgnih.govdergipark.org.trrsc.org

Future Research Directions and Unaddressed Challenges in 5h Pyrido 3,2 a Carbazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 5H-pyrido[3,2-a]carbazole core has traditionally relied on classical methods such as the Fischer indole (B1671886) cyclization. While effective, these methods often necessitate harsh reaction conditions and can generate significant chemical waste. The future of synthesizing this scaffold lies in the development of more efficient and environmentally benign methodologies.

A significant challenge is the creation of synthetic pathways that offer not only higher yields but also greater control over regioselectivity, enabling the introduction of a diverse array of substituents at specific positions. Modern synthetic strategies that hold promise for the construction of the this compound skeleton include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like palladium-catalyzed C-H functionalization and C-N bond formation have emerged as powerful tools for the synthesis of complex heterocyclic systems. The application of these methods to the synthesis of this compound could provide more direct and atom-economical routes.

Photocatalysis: Visible-light-mediated photocatalysis offers a green and powerful approach to forge complex chemical bonds under mild conditions. Exploring photocatalytic strategies for the construction of the pyridocarbazole framework could lead to novel and sustainable synthetic routes.

Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The development of flow-based syntheses for this compound and its derivatives could streamline their production for further investigation.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of carbazole (B46965) derivatives. The systematic application of microwave technology to the synthesis of this compound could offer a more rapid and efficient alternative to conventional heating methods.

A key future direction will be the integration of these modern synthetic techniques to build libraries of this compound derivatives with diverse substitution patterns, which is crucial for comprehensive structure-activity relationship (SAR) studies.

Deeper Exploration of Molecular Mechanisms of Action

While various carbazole derivatives have been identified as promising bioactive agents, a detailed understanding of the molecular mechanisms of action for this compound compounds is largely in its infancy. Many carbazole-based molecules are known to exhibit anticancer properties through mechanisms such as DNA intercalation and the inhibition of protein kinases.

Future research must focus on elucidating the specific molecular targets of this compound derivatives. Key areas for investigation include:

Kinase Inhibition Profiling: Comprehensive screening against a panel of protein kinases is necessary to identify the specific kinases that are potently and selectively inhibited by this compound compounds.

DNA Binding Studies: Detailed biophysical studies, such as spectroscopic titrations, viscosity measurements, and molecular docking, are required to characterize the mode and affinity of DNA binding for these compounds.

Cellular Pathway Analysis: Investigating the downstream effects of this compound treatment on cellular signaling pathways will provide a more complete picture of their mechanism of action. This includes studying their impact on apoptosis, cell cycle regulation, and other key cellular processes.

A thorough understanding of these molecular mechanisms is paramount for the rational design of more potent and selective therapeutic agents.

Design of Targeted Therapeutics with Enhanced Selectivity

A significant challenge in the development of anticancer drugs is achieving high selectivity for cancer cells while minimizing toxicity to healthy cells. The broad-spectrum activity of many current chemotherapeutics often leads to severe side effects. The this compound scaffold offers a versatile platform for the design of targeted therapeutics with improved selectivity.

Future strategies to enhance the selectivity of this compound-based drugs include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and its substituents is crucial to identify the structural features that govern both potency and selectivity.

Hybrid Molecule Design: The conjugation of the this compound scaffold with other pharmacophores or targeting moieties can lead to hybrid molecules with novel mechanisms of action and improved selectivity.

Advanced Drug Delivery Systems: The encapsulation of this compound derivatives in nanoparticle-based delivery systems can enhance their tumor-targeting capabilities and reduce off-target effects.

By combining medicinal chemistry approaches with advanced drug delivery technologies, it may be possible to develop highly selective this compound-based therapeutics for the treatment of various cancers.

Advanced Materials Science Applications and Device Integration

The unique photophysical and electronic properties of carbazole derivatives have made them attractive candidates for applications in materials science, particularly in the field of organic electronics. Carbazole-based materials have been successfully employed as host materials in organic light-emitting diodes (OLEDs) due to their high triplet energy and good hole-transporting capabilities.

The exploration of this compound in materials science is a largely untapped area of research. Future investigations should focus on:

Synthesis of Novel Emitters and Host Materials: The design and synthesis of this compound derivatives with tailored electronic and photophysical properties for use as emitters or hosts in OLEDs.

Organic Photovoltaics (OPVs): Investigating the potential of this compound-based materials as donor or acceptor components in organic solar cells.

Organic Field-Effect Transistors (OFETs): Exploring the charge-transport properties of this compound derivatives for their application in organic transistors.

Sensors: Developing chemosensors based on the this compound scaffold for the detection of ions or small molecules.

A significant challenge in this area will be the establishment of clear structure-property relationships to guide the rational design of materials with optimized performance for specific device applications.

Investigation of Less Explored Biological Activities

While the anticancer potential of pyridocarbazoles has received some attention, the broader biological activity profile of the this compound scaffold remains largely unexplored. Preliminary studies on other carbazole derivatives have suggested a range of other potential therapeutic applications.

Future research should aim to uncover the full therapeutic potential of this compound by investigating its activity in other disease areas, including:

Neurodegenerative Diseases: Given the neuroprotective effects observed for some carbazole compounds, it is worth investigating the potential of this compound derivatives in models of Alzheimer's and Parkinson's disease.

Infectious Diseases: The evaluation of this compound derivatives for their antiviral, antibacterial, and antiparasitic activities could lead to the discovery of new anti-infective agents.

Inflammatory Diseases: Exploring the anti-inflammatory properties of this scaffold could open up new avenues for the treatment of chronic inflammatory conditions.

A comprehensive biological screening of a diverse library of this compound derivatives is needed to identify new and unexpected therapeutic opportunities.

Multicomponent and Hybrid Systems Incorporating the Pyrido[3,2-a]carbazole Scaffold

The integration of the this compound unit into larger, more complex molecular architectures represents a promising direction for creating novel functional materials and therapeutic agents. The development of multicomponent and hybrid systems can lead to synergistic effects and novel properties that are not present in the individual components.

Future research in this area should explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The use of functionalized this compound derivatives as ligands for the construction of MOFs and coordination polymers could lead to new materials with applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The design of this compound-based molecules capable of self-assembling into well-defined supramolecular structures could pave the way for the development of new functional nanomaterials.

Hybrid Small Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other bioactive or photoactive moieties could result in compounds with enhanced or entirely new functionalities.

The exploration of these multicomponent and hybrid systems will undoubtedly expand the scope of this compound chemistry and unlock new and exciting applications.

Q & A

What are the key synthetic methodologies for 5H-Pyrido[3,2-a]carbazole derivatives?

Level: Basic
Answer:
The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions, iron-mediated cyclizations, or thermal rearrangements. For example:

  • Palladium-catalyzed synthesis : A Pd(OAc)₂/Cu(OAc)₂ system in DMA at 130°C facilitates cyclization of precursor compounds, yielding pyridocarbazoles with moderate yields (e.g., 12.1% for 5H-Pyrido[3,4-b]carbazole-5,11(6H)-dione) .
  • Iron-mediated routes : Efficient for generating 1-methoxycarbazole intermediates, which are critical for constructing fused carbazole scaffolds .
  • Thermal rearrangements : Copper-catalyzed reactions with carbonates followed by thermal steps yield regioselective pyrano-carbazole products (e.g., 7.7:1 ratio favoring pyrano[3,2-a] over [2,3-b] isomers) .

Table 1: Representative Synthetic Conditions and Yields

Reaction TypeCatalyst/SolventTemperatureYield (%)Reference
CyclizationPd(OAc)₂, Cu(OAc)₂/DMA130°C12.1
Thermal rearrangementCu catalyst82% overall7.7:1 regioselectivity

How can structural modifications enhance antitumor activity in this compound derivatives?

Level: Advanced
Answer:
Structure-activity relationship (SAR) studies highlight the importance of substituent positioning and planar aromaticity :

  • C3 and C11 substitutions : Derivatives with 4-methylpiperazinyl or benzyl groups at these positions exhibit potent antiproliferative activity (e.g., IC₅₀ = 24 nM against PC-3 cells for pyridophenanthridines) .
  • Electron-withdrawing groups : Nitro or cyano substituents improve DNA intercalation and kinase inhibition (e.g., NF-κB pathway blockade via bioreducible nanoparticles) .
  • Planar π-systems : Extended conjugation (e.g., diindolo[3,2-a:3',2'-c]carbazole) enhances binding to topoisomerase II and G-quadruplex DNA .

Key Data:

  • Antiproliferative IC₅₀ : 24 nM (PC-3 cells) for pyridophenanthridine derivatives vs. 830 nM for doxorubicin .
  • Anti-NF-κB activity : Pyrido[3,2-a]carbazole-shRNA complexes reduce breast cancer metastasis by >50% in murine models .

What analytical techniques are critical for characterizing this compound derivatives?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Resolves regiochemical ambiguities in fused carbazole systems (e.g., distinguishing pyrano[3,2-a] from [2,3-b] isomers via coupling constants) .
  • HRMS : Confirms molecular formulas (e.g., C₁₅H₉N₂O₂ with [M+H]⁺ = 249.0664) .
  • X-ray crystallography : Validates planar aromaticity in diindolo[3,2-a:3',2'-c]carbazole for optoelectronic applications .

How do researchers address low regioselectivity in pyridocarbazole synthesis?

Level: Advanced
Answer:
Regioselectivity challenges arise during cyclization or annulation steps. Strategies include:

  • Solvent optimization : Fluorinated alcohols improve regioselectivity in pyrazole-carbazole couplings by stabilizing transition states .
  • Catalyst tuning : Pd/Cu dual systems favor 5H-Pyrido[3,2-a] over [4,3-b] isomers via steric control .
  • Thermodynamic control : Prolonged heating shifts product ratios toward more stable isomers (e.g., pyrano[3,2-a]carbazole at 82% yield) .

Table 2: Regioselectivity Modulation Strategies

ChallengeSolutionOutcomeReference
AnnulationPd/Cu catalysts7.7:1 ratio for [3,2-a] vs. [2,3-b]
CyclizationFluorinated solvents>90% regioselectivity

What role do this compound derivatives play in materials science?

Level: Advanced
Answer:
The planar, π-extended structure of carbazoles enables applications in:

  • Organic Electronics : Diindolo[3,2-a:3',2'-c]carbazole (triazatruxene) achieves hole mobility >10⁻³ cm²/V·s in OLEDs and perovskite solar cells (PCE >20%) .
  • Photovoltaics : C3-symmetric derivatives enhance charge transport in OFETs due to reduced reorganization energy .

Key Data:

  • Hole Mobility : 10⁻³ cm²/V·s for triazatruxene-based devices .
  • Melting Point : 350°C for diindolo-carbazole, indicating thermal stability .

How is toxicity assessed for this compound compounds?

Level: Basic
Answer:

  • Acute toxicity : Rodent LD₅₀ assays (e.g., >750 mg/kg in mice for 11H-Pyrido[3,2-a]carbazole derivatives) .
  • In vitro profiling : Antiplasmodial (IC₅₀ = 128 nM vs. Plasmodium falciparum) and antimicrobial assays (MIC = 50 µM vs. E. coli) .

What strategies improve the solubility of hydrophobic carbazole derivatives?

Level: Advanced
Answer:

  • PEGylation : Attaching polyethylene glycol chains to amino groups enhances aqueous solubility without compromising bioactivity .
  • Co-crystallization : Using sulfonic acid co-formers (e.g., tosylate salts) improves dissolution rates .

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